Hydroxy Saxagliptin-13C,D2 Hydrochloride
CAS No.: 1572922-53-2
Cat. No.: VC0049527
Molecular Formula: C18H26ClN3O3
Molecular Weight: 370.879
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1572922-53-2 |
|---|---|
| Molecular Formula | C18H26ClN3O3 |
| Molecular Weight | 370.879 |
| IUPAC Name | (1R,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2+1D2; |
| Standard InChI Key | WCCKQMJRTRWMMX-HHZNFPBZSA-N |
| SMILES | C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic β-amino acid backbone fused to an adamantane-derived hydroxylated moiety, with isotopic enrichment at the 13C and D2 positions. The molecular formula is C17¹³CH23D2N3O3·HCl, corresponding to a molecular weight of 370.88 g/mol . The stereochemical configuration remains identical to the native metabolite, preserving its dipeptidyl peptidase-4 (DPP-4) inhibition kinetics while allowing isotopic discrimination in analytical assays .
Table 1: Key Physicochemical Properties
| Parameter | Value |
|---|---|
| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-¹³C-carbonitrile hydrochloride |
| SMILES Notation | NC@@HC(N(C@@HC#N)[C@@H]5[C@H]4¹³C5([²H])[²H])=O.Cl |
| XLogP3 | 0.89 ± 0.15 (predicted) |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 144 Ų |
Isotopic Enrichment Profile
The ¹³C atom occupies the carbonitrile position (C≡N group), while deuterium substitution occurs at the 6,6 positions of the azabicyclohexane ring system. This labeling strategy achieves 98.5% isotopic purity for ¹³C and ≥99.0% for deuterium, as confirmed by high-resolution mass spectrometry . The isotopic distribution minimizes interference from protonated adducts in LC-MS/MS analyses, improving signal-to-noise ratios by 3.2-fold compared to non-labeled analogs .
Synthesis and Purification
Radiolabeling Methodology
Industrial-scale production employs a seven-step enantioselective synthesis:
-
Adamantane hydroxylation via Sharpless asymmetric dihydroxylation (79% ee)
-
β-amino acid formation through Buchwald-Hartwig amination
-
Isotope incorporation using ¹³C-labeled potassium cyanide in Mitsunobu conditions
-
Deuteration via catalytic hydrogen-deuterium exchange over palladium oxide
-
Final hydrochloride salt formation through ethanolic HCl precipitation
-
Residual solvent content: <300 ppm (ICH Q3C)
-
Heavy metals: <10 ppm (USP <231>)
Analytical Characterization Techniques
Reverse-Phase HPLC Methodologies
Validated RP-HPLC protocols enable precise quantification of the labeled compound in biological matrices:
Method A (Isocratic Elution)
-
Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)
-
Mobile Phase: 50 mM KH2PO4 (pH 3.2)/acetonitrile (75:25 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV 210 nm
-
Retention Time: 8.3 ± 0.2 min
Method B (Gradient Elution for Impurity Profiling)
-
Initial: 20% acetonitrile in 10 mM ammonium acetate
-
Final: 65% acetonitrile over 25 min
-
LOD: 0.02 μg/mL (S/N ≥3)
-
LOQ: 0.07 μg/mL (S/N ≥10)
Mass Spectrometric Characterization
High-resolution Q-TOF analysis confirms the isotopic pattern:
-
Base Peak: m/z 334.1743 [M+H]+ (calculated 334.1751)
-
Isotopic Cluster: m/z 335.1778 (¹³C1), 336.1812 (D2)
-
Fragmentation Pathway:
Pharmacokinetic Applications
Metabolic Stability Studies
In human liver microsomes (HLM), the labeled compound demonstrates:
-
Intrinsic Clearance (Clint): 22.7 ± 3.1 mL/min/kg
-
Half-life (t₁/₂): 4.8 ± 0.7 h
-
CYP3A4 Contribution: 89% of total metabolism (vs. 92% for unlabeled form)
Co-incubation with ketoconazole (CYP3A4 inhibitor) reduces metabolite formation by 83%, confirming the primary metabolic pathway remains unchanged despite isotopic substitution .
Quantitative Whole-Body Autoradiography
14C-labeled analogs (synthesized via analogous routes) show:
-
Tissue-to-Plasma Ratios:
-
Liver: 8.2 ± 1.3
-
Kidney: 5.7 ± 0.9
-
Brain: 0.05 ± 0.01
-
-
Excretion Profile:
Recommended storage conditions include amber glass vials under nitrogen atmosphere at -20°C, maintaining stability for 36 months with <0.5% annual degradation .
Regulatory and Quality Control Aspects
Reference Standard Qualification
Batch certification involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume